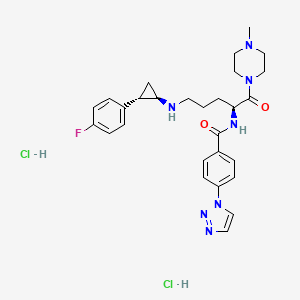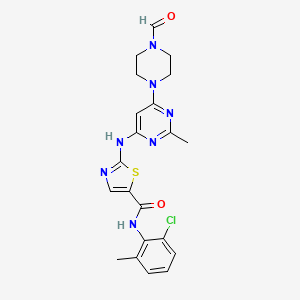
Dasatinib carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dasatinib carbaldehyde typically involves the introduction of an aldehyde group into the dasatinib molecule. This can be achieved through various organic synthesis techniques, including oxidation reactions where a primary alcohol group is converted into an aldehyde. Common reagents for this transformation include pyridinium chlorochromate (PCC) and Dess-Martin periodinane .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Dasatinib carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Amines, hydrazines
Major Products:
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Imines, hydrazones
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its ability to form covalent bonds with biomolecules makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
Dasatinib carbaldehyde, like dasatinib, is expected to inhibit tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells. The aldehyde group may also allow for covalent modification of target proteins, potentially enhancing its inhibitory effects .
Comparison with Similar Compounds
Dasatinib: The parent compound, primarily used in cancer treatment.
Imatinib: Another tyrosine kinase inhibitor used for similar indications.
Nilotinib: A second-generation tyrosine kinase inhibitor with a different side effect profile.
Uniqueness: Dasatinib carbaldehyde’s uniqueness lies in its aldehyde functional group, which can participate in additional chemical reactions not possible with dasatinib. This functional group can form covalent bonds with biomolecules, potentially leading to new therapeutic applications and research opportunities .
Properties
Molecular Formula |
C21H22ClN7O2S |
|---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H22ClN7O2S/c1-13-4-3-5-15(22)19(13)27-20(31)16-11-23-21(32-16)26-17-10-18(25-14(2)24-17)29-8-6-28(12-30)7-9-29/h3-5,10-12H,6-9H2,1-2H3,(H,27,31)(H,23,24,25,26) |
InChI Key |
BKDGDNUWAYNWBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



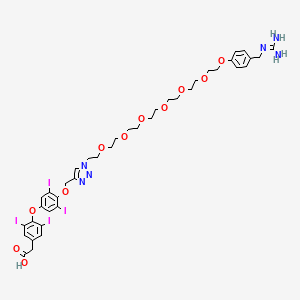
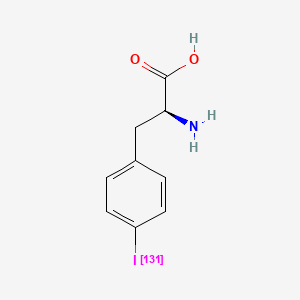

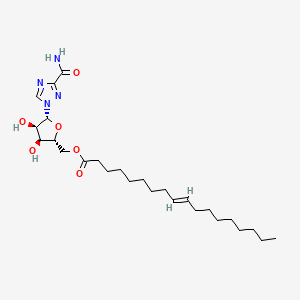
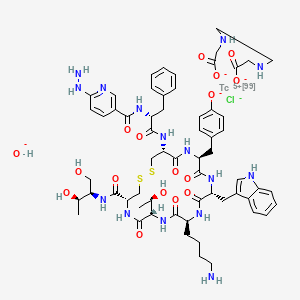

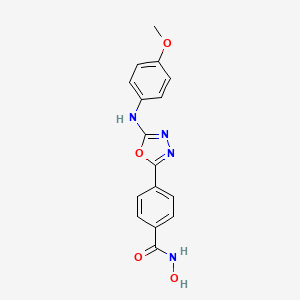
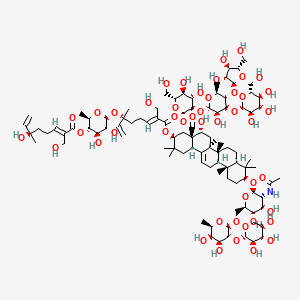
![3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid](/img/structure/B10854312.png)
![6-[[(2R)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid](/img/structure/B10854315.png)
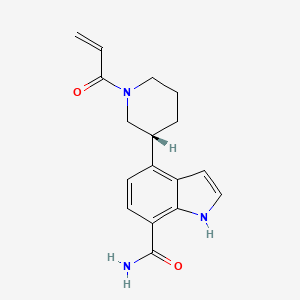
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(6-hydroxyhexyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B10854327.png)
